5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Overview
Description
5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methyl-2-nitrophenol with a suitable alkylating agent to form the nitrophenoxy intermediate. This intermediate is then reacted with a thienyl-containing compound under specific conditions to form the final oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
- 5-[(4-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
- 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-furyl)-1,2,4-oxadiazole
Uniqueness
What sets 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both a nitrophenoxy and a thienyl group in the same molecule allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
5-[(4-methyl-2-nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-9-4-5-11(10(7-9)17(18)19)20-8-13-15-14(16-21-13)12-3-2-6-22-12/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMWOJAICKJTNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780997 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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